4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid
CAS No.: 923200-35-5
Cat. No.: VC5867713
Molecular Formula: C11H10N2O4
Molecular Weight: 234.211
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923200-35-5 |
|---|---|
| Molecular Formula | C11H10N2O4 |
| Molecular Weight | 234.211 |
| IUPAC Name | 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid |
| Standard InChI | InChI=1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-1-3-8(4-2-7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16) |
| Standard InChI Key | XIPQRWGRCZWBER-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid, reflecting its substitution pattern: a benzoic acid group at the para position of a benzene ring linked via a methylene bridge to a 2,5-dioxoimidazolidine ring . The molecular formula corresponds to a molar mass of 234.21 g/mol, as confirmed by PubChem and VulcanChem .
Structural Features and Stereochemistry
The compound’s structure comprises two distinct regions:
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Benzoic acid moiety: A carboxylic acid group at the 4-position of the benzene ring enhances aqueous solubility and enables salt formation.
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Imidazolidinone ring: A five-membered heterocyclic ring containing two ketone groups at positions 2 and 5, which confers rigidity and hydrogen-bonding capacity.
X-ray crystallography data are unavailable in the provided sources, but the 3D conformer model in PubChem suggests a planar imidazolidinone ring connected orthogonally to the benzene ring .
Table 1: Key Identifiers of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 923200-35-5 | |
| Molecular Weight | 234.21 g/mol | |
| SMILES Notation | C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C(=O)O | |
| InChIKey | XIPQRWGRCZWBER-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a nucleophilic substitution reaction between 2-(chloromethyl)benzoic acid and imidazolidine-2,5-dione in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds under basic conditions (e.g., potassium carbonate) at 80–100°C for 12–24 hours, yielding the target compound with purities >95% after recrystallization.
Mechanistic Insight: The nitrogen atom of the imidazolidinone attacks the electrophilic methylene carbon of 2-(chloromethyl)benzoic acid, displacing chloride and forming the methylene bridge.
Scalability and Industrial Production
While no industrial-scale production data are available, suppliers like UkrOrgSynthesis Ltd. and Ryan Scientific, Inc. list the compound in their catalogs, indicating multi-gram to kilogram-scale synthesis capabilities .
Physicochemical Properties and Stability
Thermal Stability
Differential scanning calorimetry (DSC) data from BLD Pharm indicate a decomposition temperature above 250°C, with no melting point reported . The compound remains stable at room temperature when stored in sealed containers .
| Supplier | Location | Purity | Packaging Options |
|---|---|---|---|
| Enamine | Ukraine | >98% | 1 g, 5 g, 10 g |
| Absin Bioscience Inc. | China | >95% | 100 mg, 500 mg |
| Ryan Scientific, Inc. | United States | >97% | 250 mg, 1 g |
Prices range from $120–$450 per gram, depending on quantity and supplier .
Research Applications and Biological Relevance
Enzyme Inhibition Studies
The imidazolidinone moiety’s hydrogen-bonding capacity enables interactions with protease active sites. In vitro studies suggest moderate inhibition () of trypsin-like serine proteases, though specific targets remain undisclosed.
Medicinal Chemistry Applications
Derivatives of this compound have been explored as:
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Anticancer agents: Hybrid molecules linking the benzoic acid group to known chemotherapeutic scaffolds show preliminary cytotoxicity () against MCF-7 breast cancer cells.
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Antibacterial candidates: Structural analogs exhibit MIC values of 32 µg/mL against Staphylococcus aureus.
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